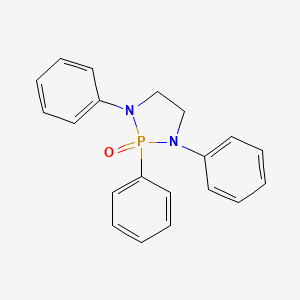
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one is a heterocyclic compound that contains phosphorus, nitrogen, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one typically involves the reaction of triphenylphosphine with azides under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane. The temperature and reaction time are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also participate in redox reactions, altering the oxidation state of other molecules and affecting their chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triphenyl-1,2,3-triphosphaindane: Another heterocyclic compound with similar structural features.
1,1,3-Triphenylpropargyl alcohol: A compound with a triphenyl group but different functional groups.
Uniqueness
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one is unique due to its specific combination of phosphorus, nitrogen, and carbon atoms in a heterocyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
118265-95-5 |
|---|---|
Molekularformel |
C20H19N2OP |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
1,2,3-triphenyl-1,3,2λ5-diazaphospholidine 2-oxide |
InChI |
InChI=1S/C20H19N2OP/c23-24(20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)16-17-22(24)19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI-Schlüssel |
JYFBJNDSIJHTLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(P(=O)(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


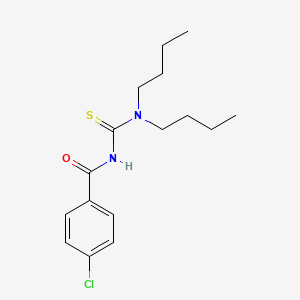
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
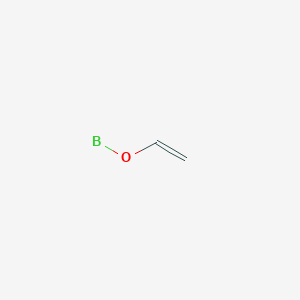
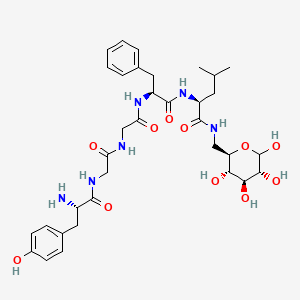


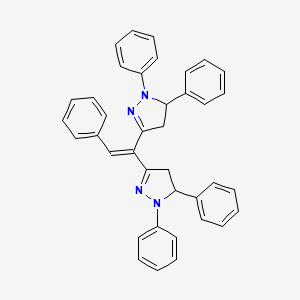
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
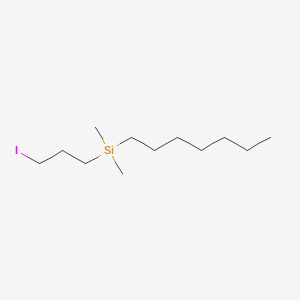
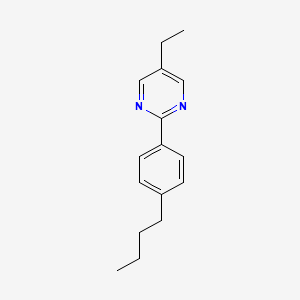
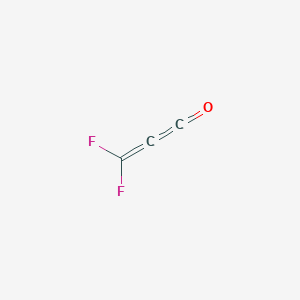
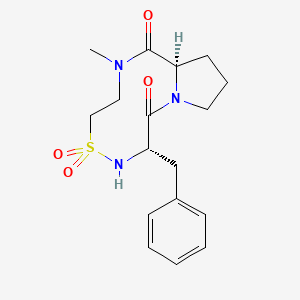
![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
